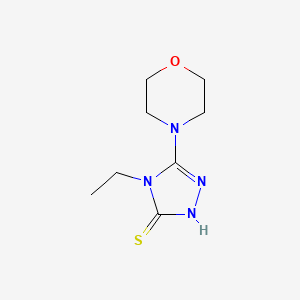

4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

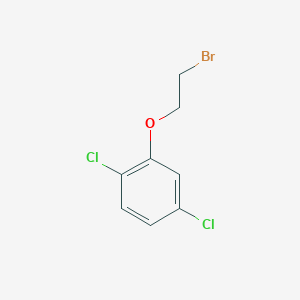

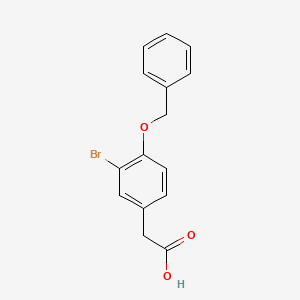

The compound 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse pharmacological activities. The specific compound is structurally related to various derivatives that have been synthesized and studied for their biological properties, including antinociceptive and antimicrobial activities .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the Mannich reaction, which is a three-component reaction involving a ketone or aldehyde, an amine, and a compound containing an active hydrogen atom. The structures of the synthesized compounds are confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (1H-NMR) spectroscopy . Although the exact synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is not detailed in the provided papers, it can be inferred that similar synthetic routes and characterization techniques would be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction studies. For instance, a compound with a morpholine and oxadiazole moiety was found to belong to the monoclinic system with specific lattice parameters, and the morpholine ring typically adopts a chair conformation . These structural analyses are crucial for understanding the conformation and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives is influenced by the presence of various substituents on the triazole ring. These substituents can modulate the compound's ability to interact with biological targets or undergo further chemical transformations. The papers provided do not detail specific reactions of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, but they do suggest that the triazole and morpholine moieties are key functional groups that contribute to the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like morpholine can affect these properties by altering the compound's polarity and hydrogen bonding capability. The antimicrobial and antinociceptive activities of these compounds indicate that they possess the necessary chemical properties to interact with biological systems effectively .

Scientific Research Applications

Antimicrobial and Antifungal Properties

- Antimicrobial and Antifungal Effects : 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol demonstrates a broad spectrum of biological activity, including antimicrobial and antifungal effects, which are of significant interest for further research. These properties make it a potential candidate for medical and veterinary applications, particularly in treating fungal diseases on the skin of animals (Ohloblina, Bushuieva, & Parchenko, 2022). Additionally, various 1,2,4-triazole derivatives, including those with morpholine structures, have shown good to moderate antimicrobial activity in various studies (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Biological Activity and Pharmacokinetics

- Biologically Active Compounds : The compound has been studied for its role in the synthesis of potentially biologically active compounds. Research into the alkylation of morpholine and subsequent reactions has led to the creation of compounds that are promising for further scientific investigation (Dyusebaeva, Kalugin, & Akhmedova, 2015).

Antileishmanial Activity

- Antileishmanial Properties : Certain 1,2,4-triazole derivatives with morpholine have been optimized and shown to possess considerable antileishmanial activity, highlighting their potential in antiparasitic applications (Süleymanoğlu, Ustabaş, Direkel, Alpaslan, & Ünver, 2018).

Synthesis and Characterization

- Synthesis and Physical-Chemical Properties : Studies have focused on the synthesis and characterization of various 1,2,4-triazole derivatives, including those with morpholine structures. These works are crucial in understanding the properties and potential applications of these compounds (Safonov, Panasenko, & Knysh, 2017).

Future Directions

properties

IUPAC Name |

4-ethyl-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4OS/c1-2-12-7(9-10-8(12)14)11-3-5-13-6-4-11/h2-6H2,1H3,(H,10,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSYDSSGQZYSEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=S)NN=C1N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401171084 |

Source

|

| Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

847783-74-8 |

Source

|

| Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847783-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)

![2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol](/img/structure/B1276138.png)

![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)

![1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone](/img/structure/B1276148.png)

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine](/img/structure/B1276159.png)